molecular formula C15H15NO B149167 Acrylodan CAS No. 86636-92-2

Acrylodan

Cat. No. B149167
CAS RN: 86636-92-2
M. Wt: 225.28 g/mol
InChI Key: HMWAJFNEGAJETK-UHFFFAOYSA-N
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Description

Acrylodan, also known as 6-acryloyl-2-dimethylaminonaphthalene, is a fluorescent probe that is highly sensitive to solvent polarity. It is particularly selective for thiol moieties in proteins, and its quantum yield significantly increases upon reacting with thiols. This property makes Acrylodan a valuable tool for studying hydrophobic domains, conformational changes, and dipolar relaxation processes in proteins .

Synthesis Analysis

The synthesis of Acrylodan involves the chemical modification of the 6-acyl-2-dimethylaminonaphthalene moiety. This compound is synthesized to possess a reactive acryloyl group that can selectively label thiol groups in proteins, which is a key feature for its use as a fluorescent probe .

Molecular Structure Analysis

Acrylodan's molecular structure includes a naphthalene ring system with a dimethylamino group at the second position and an acryloyl group at the sixth position. This structure is responsible for its polarity-sensitive fluorescence properties. The presence of the acryloyl group allows for selective reaction with thiol groups, making it a site-specific probe for proteins .

Chemical Reactions Analysis

Acrylodan reacts with thiol groups in proteins, forming a covalent bond. This reaction enhances the quantum yield of the fluorescent probe, making it a powerful tool for detecting changes in the local environment of the labeled thiol. For example, acrylodan has been used to label cysteine residues in interleukin-1 beta, resulting in modified proteins that retain their biological activity and receptor binding capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of Acrylodan are characterized by its sensitivity to the polarity of its environment, which is reflected in its fluorescence spectra and lifetimes. Studies have shown that Acrylodan-labeled proteins can undergo nanosecond motion within a biogel, and the local environment around the labeled cysteine residue in proteins like serum albumin can influence the dipolar relaxation kinetics . Additionally, the binding of Acrylodan to human serum albumin has been studied, revealing that it binds tightly to cysteine-34 and possibly to a secondary site with less affinity .

Scientific Research Applications

1. Protein Conformational Studies

Acrylodan, a thiol-reactive analog of the fluorescent dye Prodan, has been widely utilized in studying protein conformational changes. It has been used to explore postadsorption conformational changes in proteins like bovine serum albumin (BSA) when adsorbed to various substrates. Studies have demonstrated that Acrylodan-labeled BSA exhibits shifts in fluorescence emission upon adsorption, indicative of conformational alterations (Garrison et al., 1992).

2. Protein-Probe Interaction Studies

The interaction of Acrylodan with human serum proteins, such as human serum albumin (HSA), has been a focus of research. Fluorescence spectroscopy revealed that Acrylodan binds tightly to specific sites on HSA, providing insights into protein structure and dynamics (Moreno et al., 1999).

3. Fluorescent Probing for Proteins

Acrylodan has been synthesized and characterized for its selective labeling of thiol groups in proteins. Its fluorescence properties, which are highly sensitive to environmental changes, make it a valuable tool for studying hydrophobic domains and conformational changes in proteins. This application has been demonstrated in various proteins, including parvalbumin, troponin C, and carbonic anhydrase (Prendergast et al., 1983).

4. Studying Protein Dynamics in Biogels

Acrylodan-labeled proteins like BSA and HSA have been studied within biogels to understand protein behavior in restricted environments. Investigations have focused on the dipolar relaxation and rotational dynamics of the acrylodan moiety within these proteins, providing insights into protein motion and interaction within biogels (Jordan et al., 1995).

5. Site-Specific Protein Labeling

Research has demonstrated the use of Acrylodan for site-specific chemical modification of proteins. For example, Acrylodan has been used to modify specific residues in interleukin-1 beta, aiding in the study of protein-receptor interactions and the impact of structural modifications on bioactivity (Yem et al., 1992).

6. Fluorescence Studies in Polar Solvents

Acrylodan's photophysical behavior has been examined in various polar solvents, with a focus on understanding the specific and general effects influencing its emission properties. This research is crucial for interpreting fluorescence data in biological studies (Cerezo et al., 2001).

Safety And Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. Wash off with soap and plenty of water and consult a doctor .

properties

IUPAC Name

1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWAJFNEGAJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235737
Record name Acrylodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acryloyl-2-dimethylaminonaphthalene

CAS RN

86636-92-2
Record name Acrylodan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Inhibitors and Substrates-Acetylthiocholine iodide, 5,5′-dithiobis(2-nitrobenzoic acid) (Ellman's reagent), dithiothreitol, tacrine (9-amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate), BW284c51, decamethonium, and edrophonium were purchased from Sigma. m-(N,N,N-trimethylammonio)trifluoromethylacetophenone (TFK+) and (−)huperzine A were purchased from Calbiochem. Acrylodan was obtained from Molecular Probes (Eugene, Oreg.). Fasciculin 2 (purified from the venom of Dendroaspis angusticeps) was a gift of Dr. Pascale Marchot (University of Marseille, France). Drs. Yacov Ashani and Bhupendra P. Doctor (Walter Reed Army Research Center, Washington, D.C.) kindly provided 7-((methylethoxy) phosphinyl)-oxyl)-1-methylquinolinium iodide (MEPQ) and procainamide-linked Sepharose CL-4B resin. m-tert-Butyl trifluoromethylacetophenone (TFK+) was synthesized as described (21) and kindly provided by Dr. Daniel Quinn, University of Iowa, Iowa City, Iowa. All other chemicals were of the highest grade commercially available.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,400
Citations
FG Prendergast, M Meyer, GL Carlson, S Iida… - Journal of Biological …, 1983 - Elsevier
… We have synthesized and characterized 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan… The usefulness of Acrylodan in the study of "hydrophobic" domains, conformational changes…
Number of citations: 295 www.sciencedirect.com
SS Silvonek, CB Giller, CJ Abelt - Organic preparations and …, 2005 - Taylor & Francis
… derivatives of prodan and acrylodan to understand the nature of … Acrylodan is prepared from prodan2 via a selenation/… provides a direct preparation of acrylodan. As with the procedure …
Number of citations: 11 www.tandfonline.com
JS Lundgren, LLE Salins, I Kaneva… - Analytical …, 1999 - ACS Publications
… of the mutant PBP labeled with acrylodan (MPBP-AC) proved … and the local motion of the acrylodan probe. The rates of both … Acrylodan gained mobility when MPBP-AC bound P i , as …
Number of citations: 33 pubs.acs.org
BR Fruen, EM Balog, J Schafer, FR Nitu… - Biochemistry, 2005 - ACS Publications
… that acrylodan labeling at CaM … acrylodan senses the polarity of its local environment ( 26), these results suggest that binding of Ca 2+ to ACR CaM promotes movement of the acrylodan …
Number of citations: 28 pubs.acs.org
F Moreno, M Cortijo… - Photochemistry and …, 1999 - Wiley Online Library
The binding of the fluorescent probe acrylodan (AC) to human serum albumin (HSA) was studied by fluorescence spectroscopy. The binding isotherms could be fitted to two types of …
Number of citations: 77 onlinelibrary.wiley.com
K Flora, JD Brennan, GA Baker, MA Doody, FV Bright - Biophysical journal, 1998 - cell.com
… In the present work, the emission of the acrylodan moiety … behavior of both Trp and acrylodan. Such studies provide a … ing to the overlap of the acrylodan excitation spectrum and the Trp …
Number of citations: 211 www.cell.com
MP Mims, CB Sturgis, JT Sparrow, JD Morrisett - Biochemistry, 1993 - ACS Publications
… The reaction of bovine serum albumin with acrylodan was also biphasic. … to acrylodan reaction. A significant increase in total fluorescence was observed in the reaction of acrylodan with …
Number of citations: 20 pubs.acs.org
A Kawski, P Bojarski, B Kukliński - Zeitschrift Für Naturforschung A, 2002 - degruyter.com
The fluorescence of ACRYLODAN (6-acryloyl-2-… of ACRYLODAN in polar solvents containing trace amounts of water originate from two different components: LE of ACRYLODAN and …
Number of citations: 9 www.degruyter.com
JD Jordan, RA Dunbar, FV Bright - Analytical chemistry, 1995 - ACS Publications
… We investigate acrylodan-labeled bovine and human serum … were studied by following the acrylodan steady-state and time-… experiments show that the acrylodan residue and the protein …
Number of citations: 131 pubs.acs.org
J González-Jiménez, M Cortijo - The Protein Journal, 2004 - Springer
It has been proposed that acrylodan (6-acryloyl-2-dimethylaminonaphthalene) and prodan (6-propionyl-2-dimethylaminonaphthalene) bind to site I of human serum albumin, whereas …
Number of citations: 21 link.springer.com

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